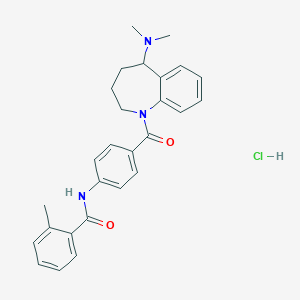

p-Toluidine 5-bromo-6-chloro-1H-indol-3-yl phosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

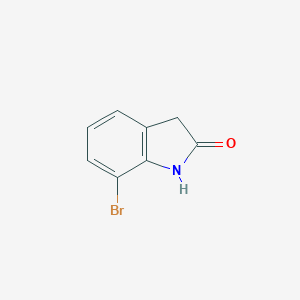

P-toluidine 5-bromo-6-chloro-1H-indol-3-yl phosphate, also known as P-TBCIP, is an organophosphate compound used in a variety of scientific research applications. It is a relatively new compound, first synthesized in the late 1990s, and has since become an important tool in the study of biochemical and physiological processes.

Scientific Research Applications

Analytical Applications and Ion Exchange Materials

Nano-composite Cation-Exchangers : Organic-inorganic hybrid materials like poly-o-toluidine Th(IV) phosphate have been developed for their ion-exchange capacities. These materials demonstrate selective cation-exchange capabilities, especially for environmental pollutants like Hg(2+), and can be used to fabricate ion-selective electrodes for the determination of specific ions in solutions. The physico-chemical characterization of these materials includes elemental analysis, TEM, SEM, XRD, FTIR, and TGA-DTA studies, highlighting their potential in analytical applications and environmental monitoring (Khan, A., Khan, Anish, & Inamuddin, 2007).

Enzyme Immunoassays

Chemiluminescent Enzyme Immunoassays : Chemiluminescent (CL) and bioluminescent (BL) detection methods have been developed for alkaline phosphatase (ALP) using substrates like 5-bromo-4-chloro-3-indolyl phosphate (BCIP). These methods offer sensitive detection means for enzyme immunoassays (EIA) and DNA assays, demonstrating the utility of indolyl derivatives in bioanalytical applications (Ikegami, T., Arakawa, H., Maeda, M., & Tsuji, A., 1994).

Molecular Biology and Genetic Research

Whole-mount In Situ Hybridization : Techniques employing in vitro synthesized RNA tagged with digoxigenin uridine-5'-triphosphate (UTP) have been used for gene expression studies in zebrafish embryos and larvae. The specific mRNA sequences are visualized using anti-digoxigenin antibody conjugated to alkaline phosphatase that hydrolyzes BCIP, facilitating large-scale analyses of gene expression patterns (Thisse, B. & Thisse, C., 2014).

Environmental Applications

Phosphate Starvation and Plant Metabolism : Research on tomato plants and suspension-cultured cells has shown that phosphate starvation inducible excretion of acid phosphatase may be a part of a phosphate starvation rescue system in plants. The use of 5-bromo-4-chloro-3-indolyl-phosphate-p-toluidine as a phenotypic marker for plant acid phosphatase excretion demonstrates its role in studying plant responses to nutrient availability (Goldstein, A., Baertlein, D. A., & McDaniel, R., 1988).

Conductivity and Kinetic Studies

Nano-composite Material Conductivity : The development of poly-o-toluidine Th(IV) phosphate nano-composite materials for ion exchange also includes studies on their electrical conductivity, which falls within the semi-conducting range. These materials have been used successfully in the separation of metal ions, and their ion-exchange kinetics for divalent metal ions have been evaluated, providing insights into the mechanisms controlling these exchange processes (Khan, A. & Khan, Anish, 2007).

Properties

IUPAC Name |

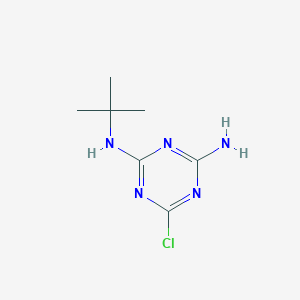

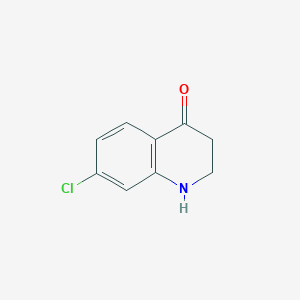

(5-bromo-6-chloro-1H-indol-3-yl) dihydrogen phosphate;4-methylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClNO4P.C7H9N/c9-5-1-4-7(2-6(5)10)11-3-8(4)15-16(12,13)14;1-6-2-4-7(8)5-3-6/h1-3,11H,(H2,12,13,14);2-5H,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUHVYTJTZAKPOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N.C1=C2C(=CC(=C1Br)Cl)NC=C2OP(=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrClN2O4P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70165559 |

Source

|

| Record name | Magenta phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70165559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154201-85-1 |

Source

|

| Record name | Magenta phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154201851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magenta phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70165559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What are the advantages of using Magenta Phosphate as a chromogen for alkaline phosphatase in immunohistochemistry compared to other commonly used chromogens?

A1: Magenta Phosphate offers several advantages over traditional chromogens like BCIP/NBT:

- Distinct Color for Multiplexing: Magenta Phosphate produces a vibrant magenta color that is easily distinguishable from other chromogens, particularly the brown precipitate formed by horseradish peroxidase-diaminobenzidine (HRP-DAB) []. This allows for clear differentiation of multiple targets in double or triple-labeling immunohistochemistry.

- Compatibility with Hematoxylin: The reaction product of Magenta Phosphate is insoluble in water, ethanol, and xylene, making it compatible with hematoxylin counterstaining []. This allows for better visualization of tissue morphology alongside the immunohistochemical staining.

- Permanent Mounting: The insolubility of the reaction product also allows for permanent mounting in resin-based media [], preserving the stained sections for long-term analysis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-bromopyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B152717.png)

![7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one](/img/structure/B152734.png)